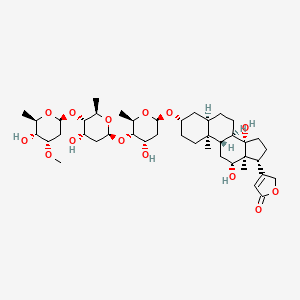
A-Methyldigoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound has been utilized in clinical settings due to its potent cardiotonic properties.
Preparation Methods
A-Methyldigoxin is synthesized through the O-methylation of digoxin. The process involves dissolving digoxin in a mixture of dimethylformamide and dioxane, followed by the addition of strontium hydroxide and aluminum oxide . This reaction facilitates the methylation of the terminal monosaccharide, resulting in the formation of this compound.
Chemical Reactions Analysis
A-Methyldigoxin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
A-Methyldigoxin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cardiac glycosides under various chemical conditions.
Biology: Researchers utilize this compound to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: Clinically, it is employed to manage heart conditions, providing insights into its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new cardiac drugs and in the study of drug delivery systems
Mechanism of Action
A-Methyldigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, thereby improving heart function .
Comparison with Similar Compounds
A-Methyldigoxin is similar to other cardiac glycosides such as digoxin, digitoxin, and β-acetyldigoxin. it is unique due to its O-methyl group, which affects its pharmacokinetic properties. For example, this compound has a more rapid onset of action compared to digoxin and digitoxin .
Similar Compounds
- Digoxin
- Digitoxin
- β-Acetyldigoxin
- α-Methyldigoxin
This compound’s distinct structural modification provides it with unique pharmacological characteristics, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C42H66O14 |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 |
InChI Key |
JMBCGBLJEROJPQ-PEQKVOOWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















